3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S2/c1-24-19(18-17(21)15-11-5-6-12-16(15)26-18)22-23-20(24)25-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKBISWJNRSCV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is then reacted with appropriate reagents to introduce the cinnamylthio and triazole functionalities. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Melting Points: Target compound’s fused benzo[b]thiophene likely increases rigidity, raising the melting point (>200°C) compared to non-fused analogues like 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (mp 157°C for ester derivatives) .
- Lipophilicity :
- Cinnamylthio and chlorobenzo[b]thiophene groups increase logP vs. simpler thiophene or phenyl substituents, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure
The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes a chlorobenzo[b]thiophene moiety and a cinnamylthio group, which may contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.
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Anticancer Properties :
- Studies have reported that this compound induces apoptosis in cancer cells. In particular, it was tested on human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
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Enzyme Inhibition :
- The compound has been identified as an inhibitor of specific enzymes involved in cancer progression. It inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Interaction with DNA : The triazole ring may intercalate with DNA, disrupting replication processes.
- Enzyme Targeting : By inhibiting CDKs and other ATP-utilizing enzymes, the compound can effectively halt cellular proliferation.
Case Studies
Several studies have focused on the biological implications of this compound:
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole?
A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, triazole derivatives are often synthesized via condensation of thiosemicarbazides or by reacting hydrazides with isothiocyanates under reflux conditions (e.g., ethanol, 70–80°C), followed by purification via recrystallization or column chromatography . Microwave-assisted synthesis (165°C, 45 minutes) can enhance reaction efficiency for similar triazole-thioether derivatives by reducing time and improving yields . Key intermediates like chlorobenzo[b]thiophene precursors are synthesized via Friedel-Crafts alkylation or Suzuki coupling.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- IR spectroscopy identifies functional groups (e.g., C=S stretches at ~1200–1250 cm⁻¹, N-H stretches in triazole rings).
- ¹H/¹³C NMR resolves substituent positions: aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and thioether linkages (δ 3.8–4.2 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) provides definitive 3D structural validation .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., via fluorescence-based methods) to explore mechanistic pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances heterogenous catalysis for thioether bond formation .
- Microwave parameters : Optimizing temperature (165°C), pressure (12.2 bar), and time (45 minutes) increases reaction efficiency for analogous triazole derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol/water mixtures aid recrystallization .
Q. What computational methods are used to predict electronic properties and tautomeric behavior?
- DFT calculations (B3LYP/6-311G(d,p)) model molecular geometry, vibrational frequencies, and HOMO-LUMO gaps. For example, the HOMO-LUMO energy difference (~4.5–5.0 eV) predicts charge transfer interactions .
- Torsional angle scans (0°–360°) assess conformational flexibility, revealing stable rotamers in cinnamylthio substituents .
- NMR chemical shift prediction (GIAO method) validates experimental data, resolving ambiguities in aromatic proton assignments .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Variable temperature NMR identifies dynamic effects (e.g., hindered rotation in cinnamylthio groups causing peak broadening).
- 2D NMR techniques (COSY, HSQC) map proton-carbon correlations to distinguish overlapping signals .
- Isotopic labeling (e.g., ¹³C-enriched intermediates) clarifies ambiguous carbon environments in complex heterocycles .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modifying substituents (e.g., replacing cinnamylthio with alkylthio or arylthio groups) to assess impact on bioactivity .
- Pharmacophore modeling : Identifying critical moieties (e.g., chlorobenzo[b]thiophen-2-yl for hydrophobic interactions) via molecular docking (AutoDock Vina) .
- Free-Wilson analysis : Quantifying contributions of substituents to antimicrobial potency using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
